Methyl 3-(2,5-dibromophenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(2,5-dibromophenyl)prop-2-ynoate is a chemical compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol . This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a prop-2-ynoate group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-(2,5-dibromophenyl)prop-2-ynoate typically involves the reaction of 2,5-dibromobenzaldehyde with propargyl alcohol in the presence of a base, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Methyl 3-(2,5-dibromophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, often using hydrogenation catalysts.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(2,5-dibromophenyl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of brominated phenyl groups on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dibromophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The prop-2-ynoate group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating their activity .
Comparison with Similar Compounds
Methyl 3-(2,5-dibromophenyl)prop-2-ynoate can be compared with other similar compounds, such as:
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a similar structure but lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
Methyl 3-(2,4-dibromophenyl)prop-2-ynoate: This compound has bromine atoms in different positions on the phenyl ring, which can affect its chemical properties and interactions with molecular targets.
Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate:
Properties
Molecular Formula |
C10H6Br2O2 |
---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
methyl 3-(2,5-dibromophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6Br2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3 |
InChI Key |
CJGSQYZHDJNLHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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